![molecular formula C9H18Cl2N4O B1460625 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride CAS No. 2060006-10-0](/img/structure/B1460625.png)
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride
Overview
Description
The compound “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride” is a derivative of 5-Methyl-1,2,4-oxadiazol-3-amine . It is a heterocyclic compound with a five-membered ring structure that includes two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride”, is characterized by a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride” are not detailed in the literature, 1,2,4-oxadiazole derivatives have been involved in various chemical reactions .Scientific Research Applications
Chemical Synthesis
This compound is structurally similar to other heterocyclic energetic compounds . It’s a combination of 1,2,5- and 1,2,4-oxadiazole rings . It’s used in the synthesis of N-Trinitroethylamino derivatives and energetic salts .
Weapon Applications
This compound may serve as an alternative to BNFF in some weapon applications due to its energetic properties .
Antimicrobial Properties
1,3,5-Triazines, electron-rich nitrogen heterocycles, display a fascinating array of pharmacological properties such as antimicrobial .
Anticancer Properties
1,3,5-Triazines also show anticancer properties .
Antiviral Properties
As mentioned earlier, the derivatives of the oxadiazole nucleus show antiviral activity . This makes it a potential candidate for antiviral drug development.
Future Directions
properties
IUPAC Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-7-11-9(12-14-7)6-13-4-2-3-8(10)5-13;;/h8H,2-6,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVAIRFZSREJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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